molecular formula C14H26N4O3 B14403205 L-Alanyl-L-alanyl-N-propyl-L-prolinamide CAS No. 84899-65-0

L-Alanyl-L-alanyl-N-propyl-L-prolinamide

Cat. No.: B14403205
CAS No.: 84899-65-0
M. Wt: 298.38 g/mol
InChI Key: XWTMYYYVPZCGGP-DCAQKATOSA-N
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Description

L-Alanyl-L-alanyl-N-propyl-L-prolinamide is a chemical compound that belongs to the class of peptides It is composed of four amino acids: L-alanine, L-alanine, N-propyl, and L-proline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-alanyl-N-propyl-L-prolinamide typically involves the stepwise coupling of the amino acids. The process begins with the protection of the amino groups to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as carbodiimides or phosphonium salts, which facilitate the formation of peptide bonds. The final step involves the deprotection of the amino groups to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated peptide synthesizers and high-throughput purification techniques .

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-alanyl-N-propyl-L-prolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups .

Scientific Research Applications

L-Alanyl-L-alanyl-N-propyl-L-prolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Alanyl-L-alanyl-N-propyl-L-prolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Alanyl-L-alanyl-N-propyl-L-prolinamide is unique due to its specific combination of amino acids and the presence of the N-propyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

84899-65-0

Molecular Formula

C14H26N4O3

Molecular Weight

298.38 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-propylpyrrolidine-2-carboxamide

InChI

InChI=1S/C14H26N4O3/c1-4-7-16-13(20)11-6-5-8-18(11)14(21)10(3)17-12(19)9(2)15/h9-11H,4-8,15H2,1-3H3,(H,16,20)(H,17,19)/t9-,10-,11-/m0/s1

InChI Key

XWTMYYYVPZCGGP-DCAQKATOSA-N

Isomeric SMILES

CCCNC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](C)N

Canonical SMILES

CCCNC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)N

Origin of Product

United States

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